2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a dihydroisoquinolinone core structure substituted with fluorobenzyl groups, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable aldehyde to form an imine intermediate, followed by cyclization and subsequent functionalization to introduce the fluorobenzyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluorobenzyloxy)phenylboronic acid
- 4-fluorobenzyl cyanide
- 2-fluorobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one stands out due to its unique dihydroisoquinolinone core structure and dual fluorobenzyl substitution. This structural configuration can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNDYQONITRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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